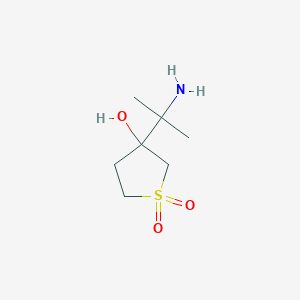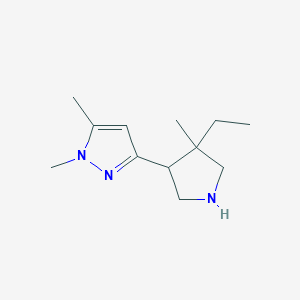
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a pyrrolidine ring substituted with ethyl and methyl groups, and a pyrazole ring substituted with dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-ethyl-4-methylpyrrolidine and 1,5-dimethylpyrazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate specific pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Ethyl-4-methylpyrrolidine: A pyrrolidine derivative with similar substituents.
Uniqueness
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole is unique due to the combination of its pyrazole and pyrrolidine rings, along with specific substituents. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
3-(4-ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C12H21N3/c1-5-12(3)8-13-7-10(12)11-6-9(2)15(4)14-11/h6,10,13H,5,7-8H2,1-4H3 |
InChI Key |
VOCQXZKTNIGFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=NN(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


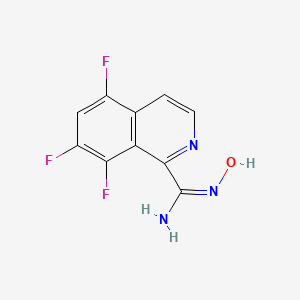
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
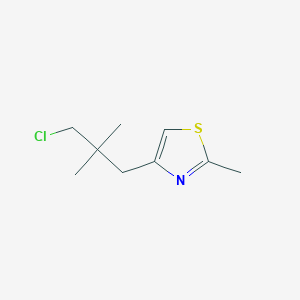
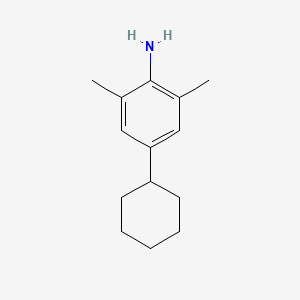
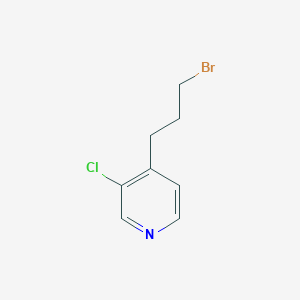

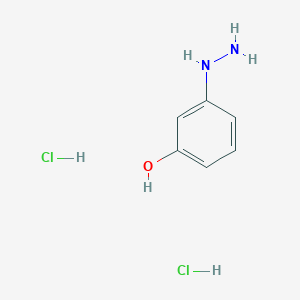

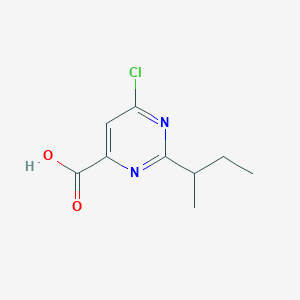
![1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13214718.png)
![5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13214728.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13214734.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13214746.png)
